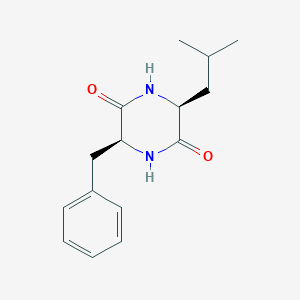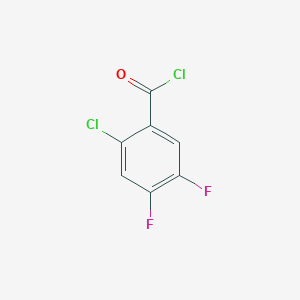
2-氯-4,5-二氟苯甲酰氯
概述
描述
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-4,5-difluorobenzoyl chloride often involves multi-step chemical reactions including Sandmeyer reactions, bromination, and Grignard reactions. For example, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline showcases a typical pathway involving these steps, achieving a final product with high purity and yield under optimized conditions (Zhao Hao-yu, 2011).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography and quantum chemical calculations. For instance, the structural characterization of isoniazid derivatives reveals insights into the conformations and distortions imposed by crystal packing, providing a deep understanding of the molecule's geometry and its electronic environment (F. P. Silva et al., 2006).
Chemical Reactions and Properties
2-Chloro-4,5-difluorobenzoyl chloride undergoes various chemical reactions, forming complex products. For example, lanthanide complexes involving this compound demonstrate distinct coordination geometries and bonding patterns, as elucidated through crystallographic analysis (K. Tang et al., 2013).
Physical Properties Analysis
The physical properties of chemical compounds like 2-Chloro-4,5-difluorobenzoyl chloride and its derivatives are crucial for understanding their stability, reactivity, and suitability for various applications. For example, the analysis of hydrogen-bonded framework structures in related compounds provides insights into their solid-state chemistry and potential applications (T. Vasconcelos et al., 2006).
科学研究应用
溶剂解离中的邻位效应:在类似化合物中,氯取代基的邻位效应在确定反应途径方面具有重要意义。例如,在2,6-二氟苯甲酰氯中,较小的氟取代基的存在允许在各种溶剂中进行加成-消除途径 (Park & Kevill, 2012)。
N-杂环卡宾(NHCs)中的电子共轭效应:对含有氟苯基取代基的NHCs的研究,包括类似化合物如2-氯-1,3-双(氟苯基)咪唑烷-4,5-二酮,突显了电子共轭对这些化合物稳定性和结构的影响 (Hobbs et al., 2010)。
含亚胺卡宾配体的钯(II)配合物:探索了涉及亚胺卡宾配体的钯(II)配合物的合成和表征,这些配体源自类似化合物。这些研究为这类配合物的结构和动态行为提供了见解 (Frøseth et al., 2003)。
醇转化的合成方法:研究表明,使用2-氯苯并噁唑盐将醇转化为烷基氯化物的方法,这种盐在结构上与2-氯-4,5-二氟苯甲酰氯相关。这一过程以其高产率和立体特异性而闻名 (Mukaiyama, Shoda, & Watanabe, 1977)。
新型杀虫剂的合成:合成新型杀虫剂,如双三氟隆,已利用类似化合物,表明它们在新型农药开发中的重要性 (Liu An-chan, 2015)。
含N-杂环卡宾的银和金配合物:研究了含有N-杂环卡宾的银(I)和金(I)配合物的合成和研究,这些配合物源自相关化合物。这些研究有助于理解金属-卡宾化学 (Gaillard et al., 2009)。
2-氯-4,5-二氟苯甲酸酯的镧系配合物:使用2-氯-4,5-二氟苯甲酸酯合成和表征的镧系配合物揭示了配位化学和在材料科学中的潜在应用的见解 (Tang et al., 2013)。
氯化化合物的环境影响:在环境背景下研究氯化化合物,如5-氯-2-(2,4-二氯苯氧基)苯酚(与2-氯-4,5-二氟苯甲酰氯相关),如它们的电化学氧化和有毒副产物的形成,对评估环境风险至关重要 (Solá-Gutiérrez et al., 2019)。
细菌对氯化化合物的利用:对细菌如铜绿假单胞菌利用类似氯化化合物的研究突显了微生物在环境修复和生物转化过程中的作用 (Higson & Focht, 1992)。
安全和危害
属性
IUPAC Name |
2-chloro-4,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSPMZLNNRZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436658 | |
| Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluorobenzoyl chloride | |
CAS RN |
121872-95-5 | |
| Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

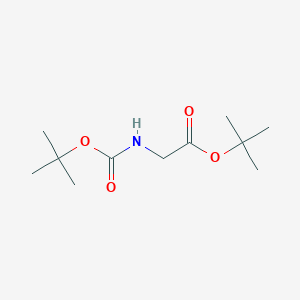
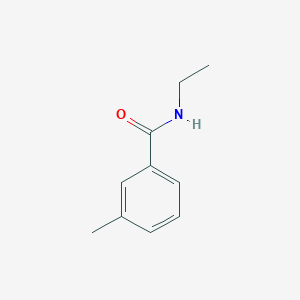
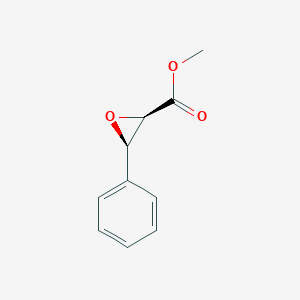

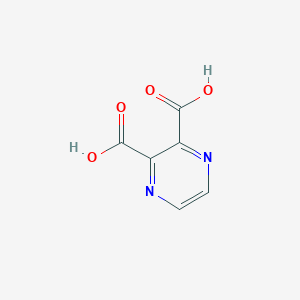
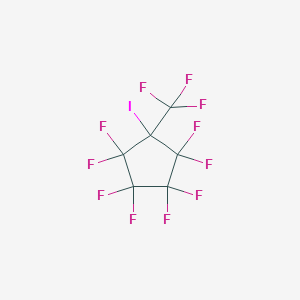
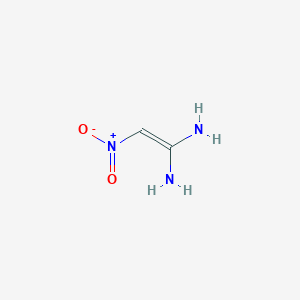
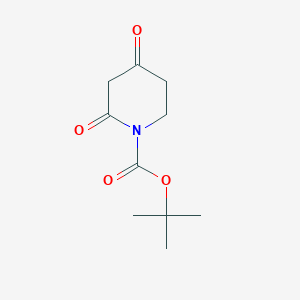
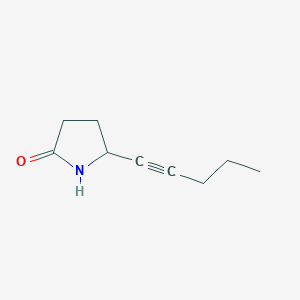
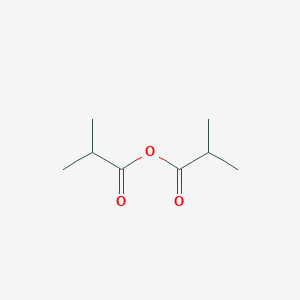
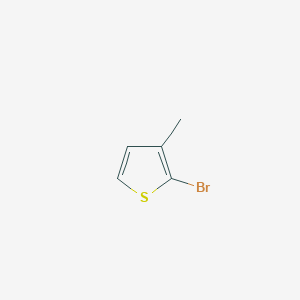
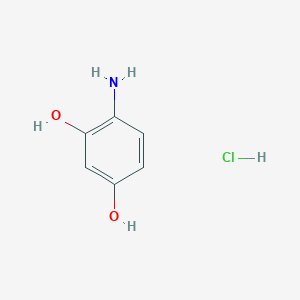
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
